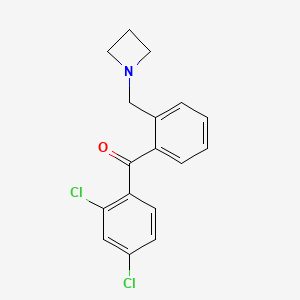

2'-Azetidinomethyl-2,4-dichlorobenzophenone

Description

2'-Azetidinomethyl-2,4-dichlorobenzophenone is a substituted benzophenone derivative characterized by a dichlorophenyl backbone and an azetidinomethyl functional group. Substituted benzophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and material science due to their stability and reactivity .

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGWFNVMTPGHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643725 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-23-2 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azetidinomethyl-2,4-dichlorobenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Chlorine Substituents: The dichlorination of the benzophenone core can be achieved using chlorine gas or other chlorinating agents under controlled conditions.

Attachment of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the chlorinated benzophenone under basic conditions.

Industrial Production Methods: Industrial production of 2’-Azetidinomethyl-2,4-dichlorobenzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, potentially converting it to a secondary alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the azetidine ring.

Reduction: Secondary alcohol derivatives of the benzophenone core.

Substitution: Functionalized benzophenone derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

2’-Azetidinomethyl-2,4-dichlorobenzophenone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting central nervous system disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is used as a probe to study biological processes involving azetidine-containing compounds.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,4-dichlorobenzophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring and benzophenone core can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- The azetidinomethyl group introduces a nitrogen-containing heterocycle, likely enhancing hydrogen-bonding capacity and solubility in polar solvents compared to simpler dichlorobenzophenones like 4,4'-dichlorobenzophenone .

- Dichloro substitution at the 2,4-positions may increase steric hindrance and alter electronic properties compared to 2,4'-dichlorobenzophenone (DCBP), a degradation product of dicofol with a soil half-life of 7.6 days .

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Substituent Trends

| Property | This compound | 4,4'-Dichlorobenzophenone | 2'-Azetidinomethyl-2,4-dimethylbenzophenone |

|---|---|---|---|

| LogP (Octanol-Water) | ~3.5–4.0* | 4.25 (calculated) | ~3.0–3.5* |

| Water Solubility | Low (due to hydrophobic Cl and aromaticity) | Insoluble | Moderate (polar azetidinomethyl group) |

| Thermal Stability | High (rigid aromatic backbone) | High | Moderate (methyl groups reduce rigidity) |

*Estimated based on substituent contributions .

Notes:

- The azetidinomethyl group may reduce LogP compared to 4,4'-dichlorobenzophenone, improving bioavailability in pharmaceutical contexts .

- Chlorine atoms at the 2,4-positions likely increase melting points compared to non-halogenated analogs .

Biological Activity

2'-Azetidinomethyl-2,4-dichlorobenzophenone (CAS No. 898755-23-2) is a chemical compound belonging to the class of benzophenone derivatives. This compound features an azetidine ring and has shown potential biological activities that are of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure contributes to its interactions with biological systems, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula for this compound is . The compound is characterized by:

- Benzophenone Core : A biphenyl structure with two carbonyl groups.

- Azetidine Ring : A five-membered ring containing one nitrogen atom.

- Chlorine Substituents : Two chlorine atoms located at the 2 and 4 positions on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The azetidine ring enhances its binding affinity to various proteins and enzymes, potentially modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, thereby altering cellular functions.

- Receptor Binding : It can bind to receptors, influencing signaling pathways and cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

-

In Vitro Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on HeLa cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent. -

Antimicrobial Efficacy Assessment :

Another study focused on the antimicrobial properties of the compound against common pathogens. The findings highlighted its effectiveness against multidrug-resistant strains, suggesting its potential use in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.